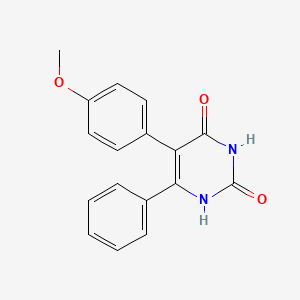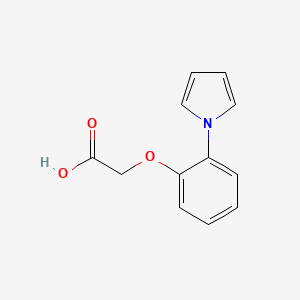
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzaldehyde and urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4-diol.
Substitution: Formation of 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione or 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
Propriétés
Numéro CAS |
613667-38-2 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21) |
Clé InChI |
VHRRPAKGFQXNBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)

![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)



![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
